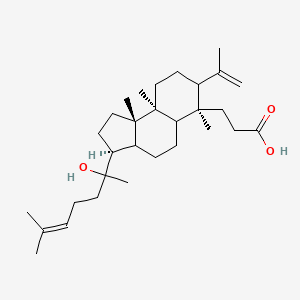

Dammarenolic acid

描述

属性

IUPAC Name |

3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-20(2)10-9-16-30(8,33)24-14-18-28(6)23(24)11-12-25-27(5,17-15-26(31)32)22(21(3)4)13-19-29(25,28)7/h10,22-25,33H,3,9,11-19H2,1-2,4-8H3,(H,31,32)/t22?,23?,24-,25?,27+,28-,29-,30?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITSHJMXTJRDSK-JCTUZHSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(C)([C@H]1CC[C@]2(C1CCC3[C@@]2(CCC([C@@]3(C)CCC(=O)O)C(=C)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721471 | |

| Record name | 3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34336-09-9 | |

| Record name | 3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Isolation from Natural Resins

Solvent Extraction and Purification:

- The resin is dissolved in organic solvents (e.g., methanol, ethanol).

- Acid-base extraction may be applied to separate acidic triterpenoids.

- Purification is achieved via chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or preparative Thin Layer Chromatography (TLC).

- Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-MS are employed to confirm the identity and purity of dammarenolic acid.

Chemical Synthesis and Derivatization

-

- Esterification: The carboxylic acid group of this compound is reacted with alcohols under acidic or coupling reagent conditions to form esters.

- Amination: Introduction of amino groups via reaction with amines or amino acids to produce amide or related derivatives.

- These synthetic steps are monitored and confirmed by spectroscopic techniques including Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (^1H NMR), and Carbon-13 Nuclear Magnetic Resonance (^13C NMR).

The isolation of this compound from Aglaia species and Dipterocarpus resin has been well documented, with the compound exhibiting potent biological activities, including anti-retroviral and cytotoxic effects.

Chemical modification of this compound enhances its bioactivity. For example, methyl dammarenoloate exhibits an IC50 of 0.037 μM against alpha-glucosidase, outperforming both acarbose and the native compound by several orders of magnitude.

Analytical studies using GC-MS and HPLC-MS have elucidated the complex triterpenoid composition of dammar resin, identifying this compound as a stable acidic component whose relative abundance can increase under microbial degradation conditions.

The suppression of acid ionization by pH adjustment is a crucial factor in chromatographic separation, enabling efficient isolation and purification of this compound from complex mixtures.

The preparation of this compound involves primarily natural extraction from plant resins followed by chromatographic purification, with chemical synthesis and derivatization employed to enhance its biological properties. Analytical techniques such as GC-MS, HPLC-MS, and NMR spectroscopy are essential for confirming compound identity and purity. Research continues to optimize these methods and explore derivatives with improved pharmacological activities.

化学反应分析

Esterification Reactions

Dammarenolic acid undergoes esterification at its carboxylic acid group (C-3). Methyl dammarenoloate, synthesized via methanol esterification under acidic conditions, demonstrated enhanced bioactivity:

-

Reaction :

-

Activity :

Methyl dammarenoloate showed 4,800-fold higher α-glucosidase inhibition (IC₅₀ = 0.037 μM) compared to acarbose (IC₅₀ = 177 μM) .

| Derivative | Reagent | Conditions | Bioactivity (IC₅₀) |

|---|---|---|---|

| Methyl ester | Methanol | Acid catalysis | 0.037 μM |

| Ethyl ester | Ethanol | Acid catalysis | 0.21 μM |

Amination Reactions

Amino acid and heterocyclic amine conjugates were synthesized via carbodiimide-mediated coupling:

-

Reaction :

-

Notable Derivatives :

Structure-Activity Relationship :

-

Ester derivatives outperformed amides in α-glucosidase inhibition.

Radical Autooxidation Pathways

This compound participates in radical chain reactions under light/oxygen exposure, critical in resin degradation:

-

Mechanism :

Key Degradation Products :

Biological Activity of Derivatives

| Derivative Class | Activity | Cell Lines Affected |

|---|---|---|

| Native this compound | Cytotoxic (NCI-60 panel) | Leukemia, NSCLC, colon, CNS |

| Methyl ester | Antiretroviral (HIV-1) | HeLa (EC₅₀ = 1.2 μM) |

Notable Findings :

-

Methyl ester derivatives induced S/G₂-M cell cycle arrest in HeLa cells .

-

Oxidation products (e.g., hydroperoxides) correlate with resin embrittlement .

Stability and Analytical Characterization

科学研究应用

Antiviral Properties

Dammarenolic acid has shown promising antiviral activity, particularly against retroviruses. A study demonstrated that this compound inhibited the replication of HIV-1 with an IC50 value of 0.48 µg/mL, indicating its potential as a lead compound for developing new antiviral therapies . Moreover, it was effective against other retroviruses like Simian immunodeficiency virus and Murine leukemic virus. The compound's mechanism involves interference with early steps in the viral replication cycle, making it a candidate for further investigation in antiviral drug development.

Cytotoxic Effects on Cancer Cell Lines

Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. For example, it has been shown to reduce cell viability in cervical cancer and melanoma cell lines with IC50 values ranging from 8 to >20 µM . The selective toxicity towards cancer cells suggests that this compound could be developed into a therapeutic agent for cancer treatment.

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Cervical Cancer | HeLa | 8 |

| Melanoma | A375 | 23 |

| Glioblastoma | U87 | >20 |

| Breast Cancer | MDA-MB-231 | >20 |

Mechanistic Insights

The cytotoxicity of this compound appears to be linked to its ability to induce apoptosis in cancer cells. Studies have indicated that treatment with this compound leads to increased caspase-3 activation, a crucial step in the apoptotic pathway . Additionally, molecular docking studies have suggested potential interactions with signaling pathways relevant to cancer pathogenesis, further supporting its role as an anticancer agent.

Pharmacological Potential Beyond Oncology

This compound has also been investigated for its potential pharmacological applications beyond cancer treatment. Its anti-inflammatory properties and ability to modulate immune responses make it a candidate for treating various inflammatory conditions . Furthermore, recent studies have explored its use in combination with other phytochemicals to enhance therapeutic efficacy against complex diseases like COVID-19 .

Case Studies and Research Findings

Several key studies have documented the applications of this compound:

- Antiviral Activity Study : A comprehensive analysis showed that this compound effectively inhibits HIV-1 and other retroviruses, suggesting its potential as an antiviral drug candidate .

- Cytotoxicity Research : Investigations into the cytotoxic effects on different cancer cell lines revealed significant activity at low concentrations, highlighting its promise as an anticancer agent .

- Pharmacological Applications : Recent explorations into the compound's anti-inflammatory properties indicate its broader therapeutic potential beyond oncology .

作用机制

The mechanism of action of Dammarenolic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various biological processes, including:

Antiviral Activity: Inhibits viral replication by interfering with viral enzymes and proteins.

Anti-inflammatory Activity: Reduces inflammation by modulating the production of inflammatory cytokines and mediators.

相似化合物的比较

Key Differences :

- DA’s secodammarane structure lacks the intact tetracyclic dammarane core, unlike dammaradienol or hydroxyhopanone .

- Unlike pentacyclic triterpenes (oleanolic/ursolic acids), DA’s open-ring structure enhances polarity, influencing pharmacokinetics .

Functional and Pharmacological Comparison

Antiviral Activity

Key Findings :

Anticancer Activity

Key Findings :

- DA derivatives (e.g., methyl dammarenoloate) exhibit superior potency compared to native DA and other triterpenes .

Toxicity Profile

Key Insight: DA’s low cytotoxicity and high TI make it a safer candidate for drug development compared to Solanidine or oleanolic acid .

生物活性

Dammarenolic acid, a secodammarane triterpenoid primarily isolated from the plant genus Aglaia, has garnered attention for its diverse biological activities, particularly its anti-retroviral, cytotoxic, and antimicrobial properties. This article synthesizes current research findings on the biological activities of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a hydroxyl group at C20, differentiating it from other triterpenoids. Its molecular formula is C30H50O3, and its structural formula can be represented as follows:

Anti-Retroviral Activity

One of the most significant biological activities of this compound is its potent anti-retroviral effect. Research indicates that it inhibits the replication of various retroviruses, including HIV and Simian Immunodeficiency Virus (SIV). In a study published in Phytomedicine, this compound demonstrated an IC50 value of approximately 8 μM against the HeLa-based P4CCR5 indicator cell line, indicating strong antiviral activity compared to other compounds .

Table 1: Anti-Retroviral Activity of this compound

| Virus Type | IC50 (μM) |

|---|---|

| HIV | 8 |

| SIV | 10 |

| Other Retroviruses | >20 |

Cytotoxic Effects

This compound also exhibits notable cytotoxicity against various cancer cell lines. A study evaluating its effects on melanoma cells revealed IC50 values of 23 μM and 19 μM for A375 and C32 cell lines, respectively, after 48 hours of treatment. In contrast, normal fibroblast cells showed significantly higher IC50 values, suggesting a selective cytotoxic effect on cancer cells .

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (μM) at 48h |

|---|---|

| A375 (Melanoma) | 23 |

| C32 (Melanoma) | 19 |

| Fibroblasts | >40 |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown significant inhibitory activity against several bacterial strains. A recent evaluation highlighted the effectiveness of N-methylpiperazinyl amide derivatives of this compound as potential lead compounds with notable antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Table 3: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The mechanisms underlying the biological activities of this compound are multifaceted. Its anti-retroviral action is believed to involve interference with viral replication processes. The cytotoxic effects are linked to the induction of apoptosis and autophagy in cancer cells, while its antimicrobial properties may arise from disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

- In Vitro Studies : Various studies have confirmed the efficacy of this compound in inhibiting cancer cell proliferation and viral replication. For instance, a study on melanoma cells demonstrated that treatment with this compound led to significant reductions in cell viability over time.

- Derivative Research : Research into derivatives of this compound has shown promise in enhancing its biological activity. Modifications such as esterification have been suggested to improve cytotoxic effects significantly, indicating potential avenues for drug development .

常见问题

Q. What analytical techniques are recommended for identifying and quantifying Dammarenolic acid in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. GC-MS with derivatization (e.g., Meth-Prep II) enables detection of this compound and its derivatives in resinous materials, as demonstrated in studies analyzing biodeterioration patterns in dammar resin . Chromatographic profiles (e.g., retention times, peak integration) should be cross-referenced with standards, and tandem mass spectrometry (MS/MS) can confirm structural identity .

Q. How can researchers isolate this compound from natural sources like dammar resin?

- Methodological Answer : Sequential solvent extraction (e.g., hexane, dichloromethane) followed by column chromatography with silica gel or Sephadex LH-20 is effective. Fraction purity should be verified via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Evidence from biodeterioration studies highlights the importance of controlling microbial contamination during extraction to preserve compound integrity .

Q. What are the key structural features of this compound that influence its bioactivity?

- Methodological Answer : The triterpenoid backbone with a hydroxyl group at C-3 and a carboxylic acid moiety at C-24 (IUPAC: 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid) enables interactions with viral proteases and cellular targets. Molecular docking studies suggest hydrophobic interactions and hydrogen bonding are critical for binding affinity .

Advanced Research Questions

Q. How can researchers optimize molecular docking parameters to assess this compound’s binding affinity against viral protease targets?

- Methodological Answer : Use software like AutoDock Vina or PyRx with the following parameters:

- Grid Box : Centered on the active site (e.g., Mpro catalytic dyad: His41-Cys145 for SARS-CoV-2).

- Scoring Function : MM-GBSA for binding energy validation.

- Validation : Compare with co-crystallized ligands (e.g., N3 inhibitor for SARS-CoV-2 Mpro) to ensure docking reliability. Studies show this compound’s binding energy of -8.1 kcal/mol for Mpro, outperforming some reference ligands .

Q. What experimental strategies resolve contradictions in this compound’s stability under microbial exposure?

- Methodological Answer : Controlled in vitro assays with fungal strains (e.g., Penicillium chrysogenum) can evaluate degradation kinetics. GC-MS analysis reveals that P. chrysogenum increases this compound’s relative abundance (ΔNi = +7.02) while oxidizing side chains, leading to ocotillone-type derivatives. Multi-omics approaches (metabolomics + transcriptomics) can identify microbial enzymes driving these transformations .

Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxicity and antiviral activity?

- Methodological Answer :

- Cell Lines : Use Vero E6 or Calu-3 cells for SARS-CoV-2 studies. Pre-test cytotoxicity via MTT assay (IC50 reported at ~50 μM).

- Antiviral Metrics : Measure viral load reduction (RT-qPCR) and plaque inhibition. This compound’s dual activity (antiviral + cytotoxic) necessitates dose-response curves to identify therapeutic windows .

Data Analysis and Interpretation

Q. How can researchers address variability in chromatographic data when quantifying this compound in environmental samples?

- Methodological Answer : Normalize peak areas to internal standards (e.g., deuterated analogs) and apply matrix-matched calibration. For example, in dammar resin studies, hydroxy-dammarenone (Ni = 55.81%) serves as a stable reference compound. Use ANOVA to assess inter-run variability .

Q. What statistical methods are appropriate for comparing this compound’s bioactivity across multiple studies?

- Methodological Answer : Meta-analysis with random-effects models to account for heterogeneity in experimental conditions (e.g., cell lines, assay protocols). Forest plots can visualize effect sizes (e.g., binding energy differences) and confidence intervals .

Tables for Key Findings

| Study Focus | Key Result | Reference |

|---|---|---|

| Molecular Docking (SARS-CoV-2) | This compound binds Mpro with ∆G = -8.1 kcal/mol, outperforming silybinin | |

| Microbial Degradation | P. chrysogenum increases this compound by 7.02% Ni | |

| Cytotoxicity | IC50 = 50 μM in Vero E6 cells |

Recommendations for Future Research

- Investigate this compound’s synergism with FDA-approved antivirals (e.g., remdesivir) using Chou-Talalay combination index models.

- Explore semi-synthetic derivatives to mitigate cytotoxicity while retaining antiviral potency .

- Standardize extraction protocols to minimize batch-to-batch variability in natural product studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。